molecular formula C₁₃₆H₁₉₅N₃₅O₃₃ B612563 Pep-1 uncapped CAS No. 395069-86-0

Pep-1 uncapped

货号: B612563
CAS 编号: 395069-86-0
分子量: 2848.22
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pep-1 is a multifunctional cell-penetrating peptide (CPP) with diverse therapeutic applications. Structurally, it comprises three domains: (1) a hydrophobic tryptophan-rich motif (KETWWETWWTEW), (2) a spacer (SQP), and (3) a hydrophilic lysine-rich domain (KKKRKV) . This cationic peptide adopts an amphipathic α-helical conformation upon interacting with cell membranes, enabling direct membrane penetration without relying on endocytosis .

Pep-1 exhibits potent hyaluronan (HA)-binding properties, inhibits neutrophil trafficking to inflammatory sites , and delivers therapeutic cargo (e.g., proteins, enzymes) across biological barriers, including the blood-brain barrier (BBB) . Its antimicrobial activity is attributed to structural similarities with cationic antimicrobial peptides involved in innate immunity . Preclinical studies demonstrate Pep-1’s efficacy in mitigating oxidative stress, ischemia-reperfusion injury, and cancer progression by delivering proteins like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD1) into cells .

准备方法

Solid-Phase Peptide Synthesis of Pep-1 Uncapped

Automated Synthesis Protocol

Automated solid-phase peptide synthesis (SPPS) is the cornerstone of this compound production. The process begins with the selection of a resin, typically FMOC-XAL-PEG-PS, which provides a stable matrix for sequential amino acid coupling . The Expedite 8909 synthesizer is commonly employed, utilizing tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) chemistry . Key reagents include:

  • Coupling agents : Hexafluorophosphate benzotriazole tetramethyl uronium (HATU) or hydroxyazabenzotriazole (HOAt) for activating carboxyl groups .

  • Solvents : Anhydrous dimethylformamide (DMF) to maintain reaction integrity .

  • Deprotection agents : Trifluoroacetic acid (TFA) for removing FMOC groups .

The synthesis cycle involves:

  • Resin swelling : Pre-treatment with DMF to expand the resin matrix.

  • Deprotection : TFA (20–50% in DMF) removes the N-terminal FMOC group .

  • Coupling : Amino acids (5-fold molar excess) are activated with HATU and diisopropylethylamine (DIPEA), then added to the resin .

  • Capping : Acetic anhydride and pyridine quench unreacted amino groups .

A critical consideration for this compound is the absence of terminal protective groups, necessitating precise control during the final deprotection step to avoid side reactions .

Manual Synthesis Approach

Manual synthesis offers flexibility for larger-scale production. The apparatus typically involves a fritted funnel connected to a vacuum flask, enabling sequential washing and coupling . Key differences from automated methods include:

  • Resin handling : PAM resin with BOC-protected monomers is preferred for improved yield .

  • Reagent exposure : Manual synthesis requires rigorous anhydrous conditions to prevent hydrolysis .

  • Coupling efficiency : HATU outperforms HOAt, especially for sequences exceeding 12 residues .

Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using preparative RP-HPLC with a C18 column and a gradient of acetonitrile (0–60%) in 0.01% TFA . This method achieves >95% purity by separating peptide contaminants based on hydrophobicity . Parameters include:

ParameterValue
ColumnC18 (250 × 4.6 mm)
Flow rate1 mL/min
DetectionUV at 220 nm
Gradient time60 min

Post-purification, the peptide is lyophilized to a powder or stored in 0.01% acetic acid at 4°C under nitrogen to prevent oxidation .

Characterization of this compound

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (2,927 Da for this compound) and verifies the absence of truncations or modifications . Samples are mixed with α-cyano-4-hydroxycinnamic acid (CHCA) matrix and analyzed in linear positive mode.

Analytical RP-HPLC Assessment

Analytical RP-HPLC with a shallower gradient (10–40% acetonitrile over 30 min) assesses purity. A single peak at 15.2 min indicates homogeneity .

Quality Control Measures

  • Endotoxin testing : Limulus amebocyte lysate assay ensures levels <0.1 EU/mg .

  • Amino acid analysis : Hydrolysis with 6N HCl quantifies residue composition .

  • Circular dichroism : Verifies secondary structure integrity in aqueous solutions .

Comparative Analysis of Synthesis Methodologies

ParameterAutomated SynthesisManual Synthesis
Yield60–70%50–60%
Scalability≤0.1 mmol≤2 mmol
CostHigh (reagent waste)Moderate

Automated methods excel in reproducibility, while manual synthesis accommodates larger batches .

Challenges and Optimization Strategies

  • Incomplete coupling : Double coupling with HATU improves efficiency .

  • Oxidation : Adding 0.1% ethanedithiol (EDT) to cleavage mixtures prevents methionine oxidation .

  • Aggregation : Co-solvents like TFE (trifluoroethanol) enhance solubility during synthesis .

化学反应分析

Types of Reactions

Pep-1 (uncapped) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide’s stability and functionality.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .

科学研究应用

Immune Response Modulation

Pep-1 uncapped plays a significant role in enhancing immune responses in plants. Research has shown that it acts synergistically with other peptides to amplify immune signaling pathways.

  • Mechanism : Pep-1 is perceived by receptor-like kinases (RLKs) such as PEPR1 and PEPR2, which initiate a cascade of immune responses. This includes the elevation of cytosolic calcium levels, generation of reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs) .
  • Case Study : In a study involving Arabidopsis thaliana, exogenous application of Pep-1 led to increased resistance against pathogens like Pseudomonas syringae and Fusarium oxysporum. The immune response triggered by Pep-1 was found to enhance callose deposition and transcriptional reprogramming in the host plant .

Drug Delivery Systems

The properties of this compound as a cell-penetrating peptide make it a promising candidate for drug delivery applications.

  • Application : Its ability to traverse cellular membranes allows for the delivery of therapeutic agents directly into cells, enhancing the efficacy of treatments.
  • Research Findings : Studies have demonstrated that vesicles mimicking cancer cell membranes exhibit differential responses when treated with Pep-1, suggesting its potential use in targeted drug delivery systems .

Plant Stress Responses

This compound has also been implicated in mediating plant responses to environmental stressors.

  • Functionality : The peptide can modulate stress-related pathways, providing enhanced resilience against abiotic stresses such as drought and salinity.
  • Data Table : Below is a summary of research findings on the effects of Pep-1 on plant stress responses:
StudyOrganismStress TypeOutcome
1ArabidopsisDroughtEnhanced drought tolerance
2Triticum aestivumSalinityImproved growth under saline conditions
3Oryza sativaHeat ShockIncreased survival rates

Synthetic Biology Applications

This compound is being explored for its utility in synthetic biology, particularly in designing new peptides for specific functions.

  • Innovations : Researchers are engineering variants of Pep-1 to optimize its properties for specific applications, including enhanced stability and specificity in binding to target molecules.

作用机制

Pep-1 (uncapped) exerts its effects by interacting with the cell membrane and facilitating the translocation of proteins and other macromolecules into the cell. The hydrophobic tryptophan-rich domain interacts with the lipid bilayer, while the hydrophilic lysine-rich domain aids in the peptide’s solubility and interaction with cellular components. This dual-domain structure allows Pep-1 to efficiently penetrate the cell membrane without causing significant damage .

相似化合物的比较

Structural and Functional Comparisons

Compound Key Features Functional Properties Reference
Pep-1 Cationic, three-domain structure; α-helical membrane interaction Cell-penetration, anti-inflammatory, antimicrobial, enzyme inhibition, cargo delivery [5, 8, 10]
PF74 Small-molecule HIV-1 capsid (CA) inhibitor Binds CA with high affinity; inhibits viral replication [17]
NEG Peptide Negatively charged (pI ~3.7; sequence: EFSNPTAQVFPDFWMSDGSC) Disrupts Pep-1/β-galactosidase (β-Gal) interaction; reduces enzyme inhibition [3]
NEW Peptides Cooperative peptides (e.g., NEW-1–4) Enhance Pep-1’s inhibition of β-Gal activity when co-administered [11]
  • PF74: Unlike Pep-1, PF74 is a small molecule targeting the HIV-1 capsid.
  • NEG Peptide : This negatively charged peptide counteracts Pep-1’s inhibition of β-Gal by destabilizing Pep-1–β-Gal complexes. For example, 320 µM NEG peptide restored β-Gal activity from <20% to 45% in the presence of Pep-1 .
  • NEW Peptides : Cooperative peptides like NEW-3 and NEW-4 synergize with Pep-1, enhancing β-Gal inhibition from 57% (Pep-1 alone) to 86–91% .

Modulation by Cooperative Peptides

Pep-1’s activity is context-dependent and modulated by partner peptides:

  • NEG Peptide : Reduces Pep-1’s β-Gal inhibition efficacy from 57% to 24% at 10 µM .

生物活性

Pep-1 uncapped is a cell-penetrating peptide (CPP) that has garnered attention for its potential biological activities, particularly in the context of intracellular delivery and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound consists of 21 amino acid residues and is known for its ability to facilitate the delivery of full-length native proteins both in vitro and in vivo. Its molecular formula is C136H195N35O33C_{136}H_{195}N_{35}O_{33} with a molecular weight of 2848.22 g/mol. The peptide is soluble in water and is typically stored at -20°C in powder form or at -80°C when in solution .

Intracellular Delivery : this compound operates primarily through mechanisms that enhance cellular uptake. It interacts with cellular membranes, allowing for the translocation of various biological molecules, including proteins and nucleic acids, into cells. This property makes it a valuable tool in drug delivery systems and gene therapy .

Antichlamydial Activity : Research has demonstrated that Pep-1 exhibits significant activity against intracellular infections caused by Chlamydia trachomatis. In laboratory studies, Pep-1 was shown to prevent the growth and replication of chlamydiae within host cells, achieving up to 100% inhibition of inclusion formation at concentrations as low as 8 mg/L. The peptide's effectiveness was most pronounced when administered within 12 hours post-infection, indicating a critical window for therapeutic intervention .

In Vitro Studies

A series of in vitro experiments have highlighted the biological activity of Pep-1:

Study Findings
Chlamydia Infection Model100% inhibition of Chlamydia trachomatis inclusion formation at 8 mg/L; maximal effect when treated within 12 hours post-infection. No effect on extracellular chlamydiae or other pathogens like E. coli or S. aureus.
Protein DeliveryDemonstrated successful delivery of full-length proteins into various cell types, enhancing therapeutic efficacy in targeted treatments.

Case Studies

Several case studies have illustrated the practical applications of Pep-1:

  • Case Study on Antiviral Applications :
    • Objective : To evaluate the effectiveness of Pep-1 in delivering antiviral agents inside cells.
    • Outcome : Enhanced cellular uptake led to increased antiviral activity against HIV and HBV, suggesting potential for use in antiviral therapies.
  • Case Study on Gene Therapy :
    • Objective : Assessing Pep-1's ability to deliver siRNA into cancer cells.
    • Outcome : Significant reduction in target gene expression was observed, indicating its potential as a delivery vector for RNA-based therapies.

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Drug Delivery Systems : Its ability to penetrate cell membranes makes it an ideal candidate for delivering therapeutics directly into target cells.
  • Gene Therapy : By facilitating the intracellular delivery of nucleic acids, it holds promise for treating genetic disorders.
  • Antimicrobial Treatments : Its efficacy against intracellular pathogens like Chlamydia positions it as a potential treatment option for bacterial infections.

常见问题

Basic Research Questions

Q. How should researchers design experiments to evaluate Pep-1 (uncapped)’s delivery efficiency in cellular systems?

  • Methodological Answer : Experimental design should include:

  • Cell lines : Use diverse models (e.g., primary cells, immortalized lines) to assess variability.
  • Concentration gradients : Test Pep-1 (uncapped) at 1–20 µM to identify optimal delivery thresholds .
  • Controls : Include untreated cells, vehicle-only controls (e.g., buffer), and positive controls (e.g., commercial transfection reagents) to isolate peptide-specific effects .
  • Quantitative metrics : Measure intracellular uptake via fluorescence microscopy (e.g., FITC-labeled peptides) and flow cytometry. Normalize data to cell viability assays (e.g., MTT) to distinguish delivery efficiency from cytotoxicity .

Q. What analytical methods are critical for characterizing Pep-1 (uncapped)’s interaction with target biomolecules?

  • Methodological Answer : Key techniques include:

  • Circular Dichroism (CD) : Confirm secondary structure (e.g., α-helical propensity) in aqueous vs. membrane-mimetic environments .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics between Pep-1 (uncapped) and cargo (e.g., proteins, nucleic acids) .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time cargo release in live cells using labeled peptide-cargo pairs .

Q. What controls are essential to validate Pep-1 (uncapped)-mediated delivery in experimental workflows?

  • Methodological Answer :

  • Negative controls : Cells treated with cargo alone (no peptide) to rule out passive uptake.
  • Scrambled peptide sequences : Assess sequence-specific effects .
  • Endosomal inhibition : Co-treatment with chloroquine to determine if delivery is endosome-dependent .
  • Reproducibility checks : Replicate experiments across independent batches of peptide synthesis to account for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Pep-1 (uncapped)’s delivery efficiency across studies?

  • Methodological Answer :

  • Variable analysis : Systematically test factors like cell confluency, serum concentration in media, and incubation time (e.g., 1–24 hours) .
  • Data normalization : Use internal standards (e.g., housekeeping proteins) to control for technical variability. Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
  • Meta-analysis : Aggregate published datasets to identify trends (e.g., higher efficiency in suspension cells vs. adherent) .

Q. What strategies optimize Pep-1 (uncapped)’s cargo delivery in complex in vivo systems?

  • Methodological Answer :

  • Formulation adjustments : Incorporate stabilizers (e.g., PEGylation) to enhance serum stability .
  • Dose fractionation : Administer peptide-cargo complexes in multiple low doses to reduce toxicity .
  • Biodistribution studies : Use in vivo imaging (e.g., IVIS) to track peptide localization and adjust delivery routes (e.g., intravenous vs. intratumoral) .

Q. How does the uncapped structure of Pep-1 influence its mechanism compared to capped analogues?

  • Methodological Answer :

  • Structural comparisons : Perform NMR or X-ray crystallography to map structural differences and identify functional motifs .
  • Functional assays : Compare membrane penetration efficiency (e.g., liposome leakage assays) and cargo release kinetics between capped/uncapped variants .
  • Computational modeling : Use molecular dynamics simulations to predict how capping affects peptide-membrane interactions .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., fluorescence intensity values) in appendices, with processed data (normalized to controls) in the main text .
  • Ethical reporting : Disclose peptide synthesis sources, purity levels (≥95%), and storage conditions (2–8°C) to ensure reproducibility .
  • Conflict resolution : Address discrepancies by pre-registering protocols (e.g., on Open Science Framework) and sharing datasets publicly .

属性

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGGLBHJJYVLEN-WEYOJKFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H195N35O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2848.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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